3-Ethylpyridin-2-amine hydrochloride
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Overview
Description
3-Ethylpyridin-2-amine hydrochloride is a chemical compound with the molecular formula C7H11ClN2. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is commonly used in various scientific research applications due to its unique chemical properties.
Scientific Research Applications
3-Ethylpyridin-2-amine hydrochloride is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethylpyridin-2-amine hydrochloride typically involves the alkylation of 2-aminopyridine with ethyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The final product is purified through crystallization or recrystallization techniques to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
3-Ethylpyridin-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to its corresponding amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
Oxidation: N-oxides of 3-Ethylpyridin-2-amine.
Reduction: Various amine derivatives.
Substitution: Alkylated or acylated products depending on the reagents used.
Mechanism of Action
The mechanism of action of 3-Ethylpyridin-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include signal transduction mechanisms that regulate various cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Aminopyridine: A precursor in the synthesis of 3-Ethylpyridin-2-amine hydrochloride.
3-Methylpyridin-2-amine: Similar structure but with a methyl group instead of an ethyl group.
4-Ethylpyridin-2-amine: Positional isomer with the ethyl group at the 4-position.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl group at the 3-position of the pyridine ring influences its reactivity and interaction with molecular targets, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
3-ethylpyridin-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2.ClH/c1-2-6-4-3-5-9-7(6)8;/h3-5H,2H2,1H3,(H2,8,9);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHLJHFCGMAWMAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=CC=C1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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